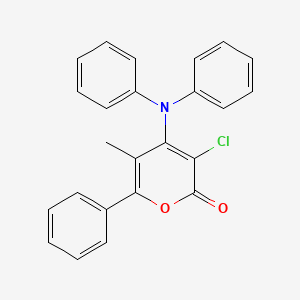
3-Chloro-4-(diphenylamino)-5-methyl-6-phenyl-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-(diphenylamino)-5-methyl-6-phenyl-pyran-2-one is an organic compound with a complex structure that includes a pyran ring substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(diphenylamino)-5-methyl-6-phenyl-pyran-2-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might start with the formation of a pyran ring, followed by the introduction of chloro, diphenylamino, methyl, and phenyl groups through various substitution reactions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and safety. The use of automated systems and advanced purification techniques would be essential to produce the compound on a large scale with consistent quality.
化学反応の分析
Types of Reactions
3-chloro-4-(diphenylamino)-5-methyl-6-phenyl-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.
科学的研究の応用
3-chloro-4-(diphenylamino)-5-methyl-6-phenyl-pyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism by which 3-chloro-4-(diphenylamino)-5-methyl-6-phenyl-pyran-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, altering the activity of the target molecule. This can lead to changes in cellular pathways and biological responses.
類似化合物との比較
Similar Compounds
- 3-chloro-4-(diphenylamino)-2H,5H,7H,8H-pyrano[3,2-c]pyran-2-one
- 3-chloro-4-(diphenylamino)indeno[1,2-b]pyran-2(5H)-one
Uniqueness
3-chloro-4-(diphenylamino)-5-methyl-6-phenyl-pyran-2-one is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds might not be as effective.
特性
CAS番号 |
76312-44-2 |
|---|---|
分子式 |
C24H18ClNO2 |
分子量 |
387.9 g/mol |
IUPAC名 |
3-chloro-5-methyl-6-phenyl-4-(N-phenylanilino)pyran-2-one |
InChI |
InChI=1S/C24H18ClNO2/c1-17-22(21(25)24(27)28-23(17)18-11-5-2-6-12-18)26(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3 |
InChIキー |
IUKHCOGQZUDJNN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC(=O)C(=C1N(C2=CC=CC=C2)C3=CC=CC=C3)Cl)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl N-[[4-(propan-2-ylcarbamoyl)phenyl]methoxy]carbamate](/img/structure/B14019247.png)
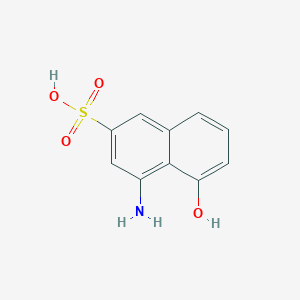
![methyl 2-[(2S,3S,4R,4aR,6R,8aS)-3,4-dihydroxy-2-[(E,1S)-1-hydroxy-3-trimethylsilylprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate](/img/structure/B14019255.png)
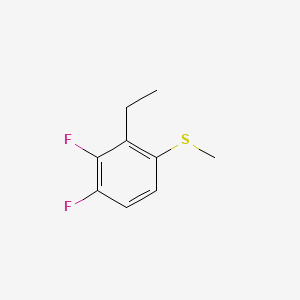
![1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14019264.png)
![10,16-bis[bis(3,5-ditert-butylphenyl)methyl]-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14019278.png)
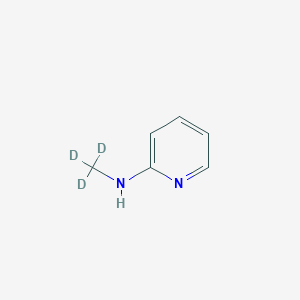
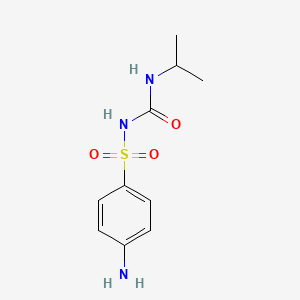
![o-Ethyl s-[2-(3-nitrophenyl)-2-oxoethyl] carbonodithioate](/img/structure/B14019296.png)
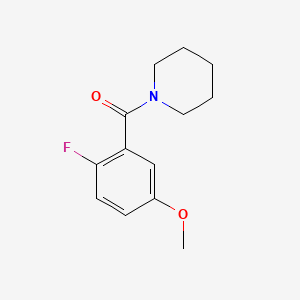
![2-[2-(Diaminomethylidene)hydrazono]propanoic acid](/img/structure/B14019307.png)
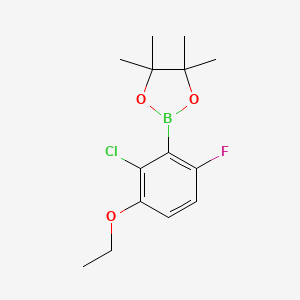
![2,9-Bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron](/img/structure/B14019323.png)

